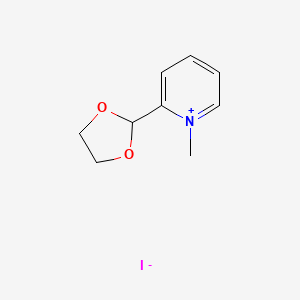

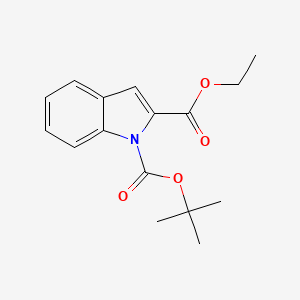

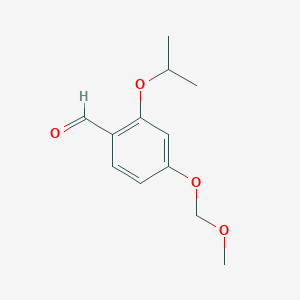

1-tert-Butyl 2-ethyl 1H-indole-1,2-dicarboxylate

Übersicht

Beschreibung

“1-tert-Butyl 2-ethyl 1H-indole-1,2-dicarboxylate” is a synthetic compound used in various fields of research and industry. Indoles, such as this compound, are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Synthesis Analysis

The total synthesis of certain compounds were started from a compound prepared in gram-scale amounts from 1-tert-butyl 2-ethyl-3-oxopyrrolidine-1,2-dicarboxylate in nine steps with a 37% overall yield . The investigation of novel methods of synthesis for indole derivatives has attracted the attention of the chemical community .Molecular Structure Analysis

The molecular formula of “this compound” is C16H19NO4 . The InChI code for this compound is 1S/C16H18BrNO4/c1-5-21-14 (19)13-12 (17)10-8-6-7-9-11 (10)18 (13)15 (20)22-16 (2,3)4/h6-9H,5H2,1-4H3 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Facile Synthesis of Marine Alkaloid Analogues : A study by Carbone et al. (2013) described the synthesis of substituted ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates. This process involves a one-pot reaction using β-dicarbonyl compounds and 1,2-diaza-1,3-diene, aiming to create deazaanalogues of the bis-indole alkaloid topsentin (Carbone et al., 2013).

Utility in Hemetsberger-Knittel Reaction : Kondo et al. (1999) explored the synthetic utility of tert-butyl azidoacetate on the Hemetsberger-Knittel reaction, highlighting improvements in the synthesis of ethyl indole-2-carboxylate. The study showcased enhanced reactivity with less reactive aldehydes and provided a route to tert-butyl indole-2-carboxylate derivatives (Kondo et al., 1999).

Spirocyclic Indoline Lactone Synthesis : Hodges et al. (2004) reported on the base-promoted cyclization of tert-butyl [2-(benzylideneamino)phenyl]acetate leading to 3-allyl-2-phenyl-2,3-dihydro-1H-indole-3-carboxylic acid, tert-butyl ester. This synthesis contradicted previous assumptions about the cyclization of analogous ethyl esters under basic conditions (Hodges et al., 2004).

Catalysis in Oxidation Reactions : Shen et al. (2012) discovered that tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate can act as a catalyst for the chemoselective aerobic oxidation of allylic and benzylic alcohols. This finding is significant for synthesizing α,β-unsaturated carbonyl compounds (Shen et al., 2012).

Pharmaceutical and Medicinal Chemistry Applications

- Efflux Pump Inhibition in Staphylococcus aureus : Héquet et al. (2014) synthesized derivatives of 1‐(1H‐indol‐3‐yl)ethanamine and discovered their potential as inhibitors of the Staphylococcus aureus NorA efflux pump. This finding is pivotal in addressing fluoroquinolone resistance in bacteria (Héquet et al., 2014).

Material Science and Chemistry

- Molecular Structure Analysis : Thenmozhi et al. (2009) focused on the crystal structure of tert-butyl 3-[2,2-bis(ethoxycarbonyl)vinyl]-2-bromomethyl-1H-indole-1-carboxylate. The study revealed insights into molecular packing and hydrogen bonding patterns, contributing to the understanding of molecular interactions in similar compounds (Thenmozhi et al., 2009).

Safety and Hazards

While specific safety and hazard information for “1-tert-Butyl 2-ethyl 1H-indole-1,2-dicarboxylate” is not available in the retrieved sources, general safety precautions for handling similar chemicals include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding ingestion and inhalation, and avoiding dust formation .

Eigenschaften

IUPAC Name |

1-O-tert-butyl 2-O-ethyl indole-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c1-5-20-14(18)13-10-11-8-6-7-9-12(11)17(13)15(19)21-16(2,3)4/h6-10H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBVBKPLNSJDJOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC=C2N1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-Bis-[1-(2-isopropylphenylimino)-ethyl]pyridine](/img/structure/B6314163.png)